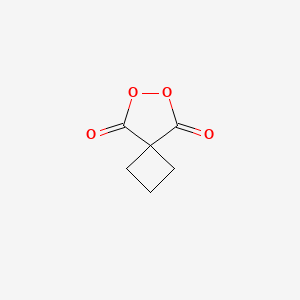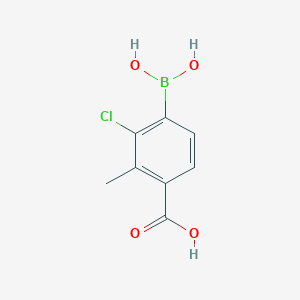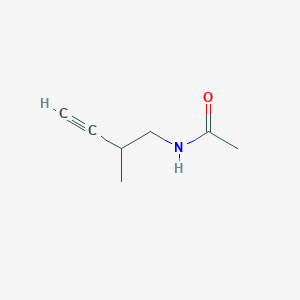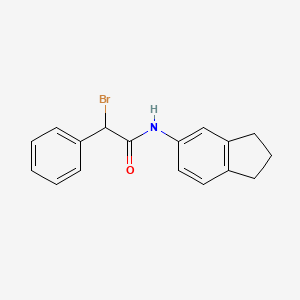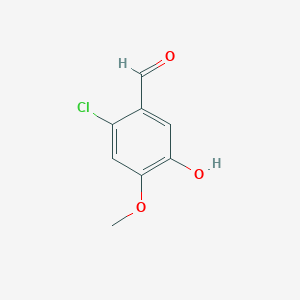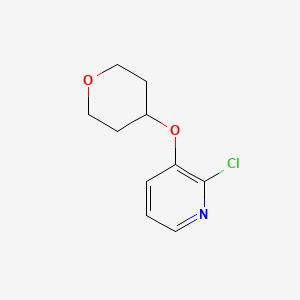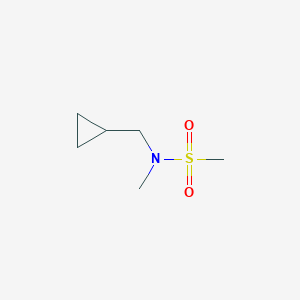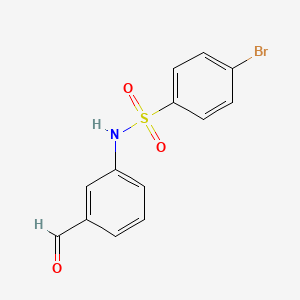
4-Bromo-N-(3-formylphenyl)benzenesulfonamide
Vue d'ensemble
Description
4-Bromo-N-(3-formylphenyl)benzenesulfonamide is a sulfonamide derivative of a bromine-substituted formylphenylbenzene compound. Sulfonamides have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed by X-ray diffraction and conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the amidation reaction . The molecular electrostatic potential and the frontier molecular orbital of the molecule are investigated by DFT, which shows that the compound has a certain nucleophilic reactivity and a high chemical stability .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are analyzed using vibrational frequencies . The molecular formula of 4-Bromo-N-(3-formylphenyl)benzenesulfonamide is C13H10BrNO3S and its molecular weight is 340.19 g/mol.Applications De Recherche Scientifique
Photodynamic Therapy Applications
Research indicates that derivatives of benzenesulfonamide, such as those containing Schiff base groups, exhibit promising properties for photodynamic therapy (PDT). These compounds, especially zinc(II) phthalocyanines substituted with benzenesulfonamide derivative groups, have been characterized for their photophysical and photochemical properties. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Effects
Derivatives of 4-bromo-N-phenylbenzenesulfonamide have been studied for their inhibitory effects against enzymes like carbonic anhydrases. Such compounds have been synthesized and shown to possess potent inhibitory activities, suggesting potential applications in the treatment of conditions where enzyme modulation is beneficial (Gul et al., 2016).
Anticancer Activities
The anticancer potential of benzenesulfonamide derivatives has been explored, with some compounds showing promising results in inhibiting cancer cell growth. For instance, compounds designed for high-affinity inhibition of enzymes in biochemical pathways related to cancer have demonstrated effectiveness, indicating a potential route for the development of new anticancer drugs (Röver et al., 1997).
Antimicrobial and Anti-inflammatory Properties
Some studies have synthesized and evaluated benzenesulfonamide derivatives for antimicrobial and anti-inflammatory properties, finding that certain compounds exhibit significant activity. These findings support the potential use of such derivatives in developing new therapeutic agents for treating infections and inflammation (Bekhit et al., 2008).
Molecular Docking and DFT Studies
The synthesis and characterization of novel benzenesulfonamide derivatives have been accompanied by molecular docking and density functional theory (DFT) studies to predict their biological activity and understand their mechanism of action at the molecular level. These studies provide insights into how these compounds interact with biological targets, aiding in the design of more effective drugs (Fahim & Shalaby, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
4-bromo-N-(3-formylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c14-11-4-6-13(7-5-11)19(17,18)15-12-3-1-2-10(8-12)9-16/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHXCJAYOSPBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(3-formylphenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





